2-Amino-4-ethynylbenzoic acid

Description

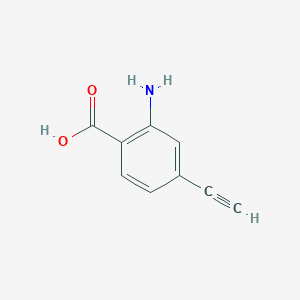

2-Amino-4-ethynylbenzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the aromatic ring. The ethynyl group confers unique electronic and steric properties, enhancing reactivity in applications such as click chemistry and drug design.

Properties

IUPAC Name |

2-amino-4-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDFHOOFYZCDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of 2-Amino-4-ethynylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Bulk manufacturing may also involve custom synthesis services to meet specific requirements .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethynylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Key Intermediate in Synthesis

2-Amino-4-ethynylbenzoic acid serves as a crucial intermediate in the synthesis of diverse organic molecules. Its ethynyl group enhances reactivity, making it particularly valuable in developing pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions facilitates the creation of complex structures that are essential for drug design and agricultural applications .

Polymer Chemistry

Modification of Polymer Properties

In polymer chemistry, this compound is utilized to modify the properties of polymers. By incorporating this compound into polymer matrices, researchers can enhance thermal stability and mechanical strength. These modifications are vital for producing high-performance materials used in various industrial applications, including electronics and automotive components .

Fluorescent Probes

Biological Imaging Applications

The compound is employed in creating fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes, enabling researchers to study dynamic biological systems with high precision. The fluorescence properties of this compound allow for effective labeling and tracking of biomolecules within live cells .

Material Science

Fabrication of Advanced Materials

In material science, this compound is used in fabricating advanced materials such as conductive polymers. These materials are essential for applications in electronics and energy storage devices. The incorporation of this compound into material formulations contributes to improved conductivity and stability, which are critical for the performance of electronic components .

Pharmaceutical Development

Design of Novel Drug Candidates

The compound plays a significant role in pharmaceutical development by aiding the design of novel drug candidates. Its structural features allow it to target specific biological pathways effectively, offering potential advantages over existing therapies. Research has indicated that derivatives of this compound exhibit promising biological activities, including antitubercular effects and inhibition of key enzymes involved in disease processes .

Case Studies

Several studies have highlighted the potential of this compound and its derivatives:

- Antitubercular Activity : Research demonstrated that derivatives of anthranilic acid (closely related to this compound) showed significant inhibitory activity against the MabA enzyme involved in Mycobacterium tuberculosis metabolism. This suggests that modifications to the core structure can yield potent antitubercular agents .

- Acetylcholinesterase Inhibition : Another study explored compounds based on similar structures that exhibited strong inhibitory activity against acetylcholinesterase, an important target in Alzheimer's disease treatment. This highlights the therapeutic potential of related compounds derived from this compound .

Mechanism of Action

The mechanism of action of 2-Amino-4-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Ethynyl vs. Ethyl Substituents: 2-Amino-4-ethynylbenzoic acid (C₉H₇NO₂) has a linear, electron-withdrawing ethynyl group, increasing the acidity of the carboxylic acid moiety compared to alkyl-substituted analogs. 2-Amino-4-ethylbenzoic acid (C₉H₁₁NO₂) contains an electron-donating ethyl group (-CH₂CH₃), reducing acidity and enhancing lipophilicity .

- Positional Isomerism: 4-Aminobenzoic acid lacks substituents at the 2-position, leading to distinct hydrogen-bonding capabilities and solubility profiles compared to 2-amino-4-substituted derivatives .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | C₉H₇NO₂ | 177.16 (calc.) | High reactivity (ethynyl), acidic (pKa ~2-3*) |

| 2-Amino-4-ethylbenzoic acid | C₉H₁₁NO₂ | 165.19 | Moderate lipophilicity, lower acidity |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | High solubility, zwitterionic at neutral pH |

*Estimated based on ethynyl’s electron-withdrawing effect.

Key Research Findings

- Reactivity : Ethynyl-substituted compounds exhibit superior reactivity in cycloaddition reactions compared to ethyl analogs, enabling efficient polymer and prodrug synthesis .

- Biological Activity : Ethyl-substituted derivatives show enhanced membrane permeability in drug delivery studies, while ethynyl analogs may improve target specificity .

- Crystallography : X-ray studies of related benzoic acid derivatives () highlight the impact of substituents on molecular packing and stability .

Biological Activity

2-Amino-4-ethynylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting various research findings, case studies, and applications.

Chemical Structure and Properties

This compound, also known as 4-ethynylanthranilic acid, possesses a unique structural configuration that influences its biological interactions. The presence of both an amino group and an ethynyl group allows for diverse interactions with biological molecules, enhancing its potential as a pharmacophore.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with polar residues in proteins, which may modulate enzyme or receptor activity.

- π-π Interactions : The ethynyl group can engage in π-π stacking interactions with aromatic residues, potentially influencing protein conformation and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways is under exploration .

Anticancer Activity

Studies have shown that derivatives of benzoic acid, including this compound, possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells. Its mechanism may involve the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

- Antitubercular Activity : A study focused on anthranilic acid derivatives, including this compound, revealed promising results against Mycobacterium tuberculosis. The compound was shown to inhibit the MabA enzyme, crucial for mycolic acid biosynthesis in the bacteria. This inhibition was quantified with an IC50 value indicating effective concentration levels for therapeutic potential .

- Protein Degradation Pathways : Research involving benzoic acid derivatives highlighted their role in enhancing protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests a possible application in anti-aging therapies and cancer treatment by modulating cellular proteostasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-ethynylbenzoic acid | Structure | Moderate antimicrobial activity |

| 2-Amino-5-ethynylbenzoic acid | Structure | Low anticancer activity |

| 2-Amino-6-ethynylbenzoic acid | Structure | Notable for metabolic interference |

| This compound | Structure | Strong antimicrobial and anticancer properties |

The unique positioning of the ethynyl group at the fourth position contributes significantly to the distinct biological activities observed in this compound compared to its isomers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-ethynylbenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A practical approach involves catalytic hydrogenation of nitro intermediates using Pd/C under controlled hydrogen pressure, as demonstrated in analogous benzoic acid derivatives . Key steps include:

- Nitro group reduction : Use Pd/C (5-10% loading) in methanol/THF at 25-50°C, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane).

- Ethynyl group introduction : Employ Sonogashira coupling with terminal alkynes under inert atmosphere, using CuI/Pd(PPh₃)₄ as catalysts.

- Optimization : Adjust reaction time (12-24 hrs) and stoichiometry (1:1.2 molar ratio for alkynes) to minimize side reactions. Purity is confirmed via HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Utilize a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethynyl proton at δ ~2.5-3.0 ppm; aromatic protons at δ 6.8-7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (m/z 177.06 for [M+H]⁺, C₉H₈NO₂⁺) .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect impurities like unreacted intermediates .

Q. What solvent systems and storage conditions are optimal for this compound to ensure stability?

- Methodological Answer :

- Solubility : Dissolve in DMSO (20 mg/mL) or methanol (5 mg/mL) for experimental use. Avoid aqueous buffers at pH >8 to prevent hydrolysis of the ethynyl group.

- Storage : Store at -20°C under argon in amber vials to prevent oxidation. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. To resolve:

- Variable Temperature NMR : Perform experiments (25-80°C) to identify tautomeric shifts in the amino and carboxylic acid groups.

- DFT Calculations : Compare computed IR spectra (B3LYP/6-31G* level) with experimental data to validate assignments .

- Cross-Validation : Use high-resolution MS to confirm molecular formulas and rule out isomeric impurities .

Q. What strategies are effective in managing the reactivity of the ethynyl group during synthetic modifications?

- Methodological Answer : The ethynyl group is prone to oxidation and unintended cyclization. Mitigation strategies include:

- Protection : Use trimethylsilyl (TMS) groups to block the ethynyl terminus during acidic/basic reactions, followed by desilylation with TBAF .

- Controlled Reaction Conditions : Perform Sonogashira couplings at <60°C with degassed solvents to prevent Glaser homocoupling .

- In-Situ Monitoring : Track reaction progress via UV-vis spectroscopy (λmax ~250 nm for ethynyl intermediates) .

Q. How can computational chemistry predict the electronic properties of this compound to guide experimental design?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions (e.g., HOMO localized on the amino group).

- Molecular Dynamics Simulations : Model solvation effects in DMSO/water mixtures to optimize reaction solvents .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) by aligning the ethynyl group with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.